molecular formula C18H16Cl2N2O3 B6610091 quinolin-7-yl 4-(2-aminoacetyl)benzoate dihydrochloride CAS No. 2694745-50-9

quinolin-7-yl 4-(2-aminoacetyl)benzoate dihydrochloride

Cat. No. B6610091
CAS RN: 2694745-50-9
M. Wt: 379.2 g/mol
InChI Key: SFPOGWWWAARVHS-UHFFFAOYSA-N
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Description

Quinolin-7-yl 4-(2-aminoacetyl)benzoate dihydrochloride, also known as N-acetyl-7-hydroxyquinoline-4-carboxylic acid, is an organic compound used in scientific research. It is a white powder that has a melting point of 198-200°C and a solubility of 22.4 g/L in water. It is a versatile compound that has a wide range of applications in the laboratory.

Synthesis Methods

Quinolin-7-yl 4-(2-aminoacetyl)benzoate dihydrochloride can be synthesized in two steps. First, a solution of 7-hydroxyquinoline-4-carboxylic acid and acetic anhydride is refluxed for two hours, followed by the addition of aqueous sodium hydroxide. The resulting product is then purified by recrystallization. The second step involves the reaction of the purified 7-hydroxyquinoline-4-carboxylic acid with 2-aminoacetylbenzoic acid in the presence of anhydrous acetic acid. The reaction is heated to a temperature of 100°C for two hours, and the resulting product is purified by recrystallization.

Scientific Research Applications

Quinolin-7-yl 4-(2-aminoacetyl)benzoate dihydrochloride has a wide range of applications in scientific research. It is used as an enzyme inhibitor, fluorescent probe, and has been used in the development of drugs and other compounds. It has also been used in the study of the biochemical and physiological effects of certain compounds. It has been used in the study of the inhibition of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been used in the study of the inhibition of the enzyme tyrosine kinase, which is involved in signal transduction pathways. Additionally, it has been used in the study of the inhibition of the enzyme cyclooxygenase-2, which is involved in the production of proinflammatory mediators.

Mechanism of Action

Quinolin-7-yl 4-(2-aminoacetyl)benzoate dihydrochloride acts as an enzyme inhibitor by binding to the active site of the enzyme and preventing the substrate from binding. This prevents the enzyme from catalyzing the reaction and thus inhibits the enzyme activity. It has also been used as a fluorescent probe, as it can bind to certain molecules and emit light when excited by ultraviolet light.
Biochemical and Physiological Effects
Quinolin-7-yl 4-(2-aminoacetyl)benzoate dihydrochloride has been used in the study of the biochemical and physiological effects of certain compounds. It has been used in the study of the inhibition of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been used in the study of the inhibition of the enzyme tyrosine kinase, which is involved in signal transduction pathways. Additionally, it has been used in the study of the inhibition of the enzyme cyclooxygenase-2, which is involved in the production of proinflammatory mediators.

Advantages and Limitations for Lab Experiments

The use of quinolin-7-yl 4-(2-aminoacetyl)benzoate dihydrochloride in lab experiments has several advantages. It is a versatile compound that can be used in a variety of applications, such as enzyme inhibition and fluorescent probes. Additionally, it is relatively easy to synthesize and purify. However, there are some limitations to its use in lab experiments. It is a relatively expensive compound and can be difficult to obtain in large quantities. Additionally, it can be toxic if not handled properly.

Future Directions

The use of quinolin-7-yl 4-(2-aminoacetyl)benzoate dihydrochloride in scientific research is likely to continue to expand in the future. It could be used in the development of new drugs and other compounds, as well as in the study of the biochemical and physiological effects of certain compounds. Additionally, it could be used in the study of signal transduction pathways and the inhibition of enzymes involved in the production of proinflammatory mediators. Furthermore, it could be used in the study of the inhibition of enzymes involved in the breakdown of neurotransmitters, such as acetylcholine. Finally, it could be used in the development of fluorescent probes for use in medical diagnostics.

properties

IUPAC Name

quinolin-7-yl 4-(2-aminoacetyl)benzoate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3.2ClH/c19-11-17(21)13-3-5-14(6-4-13)18(22)23-15-8-7-12-2-1-9-20-16(12)10-15;;/h1-10H,11,19H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPOGWWWAARVHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)OC(=O)C3=CC=C(C=C3)C(=O)CN)N=C1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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